2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE
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Overview
Description
2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a complex organic compound that features a chlorinated phenyl group, a thiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which is synthesized through the reaction of thiourea with α-haloketones.
Piperidine Derivative: The piperidine ring is introduced through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the chlorophenyl group with the thiazole-piperidine intermediate under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced amide derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
- 1-Phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- (2-(2-chlorophenyl)piperidin-1-yl)(5-methylimidazo[5,1-b][1,3,4]thiadiazol-2-yl)methanone
Uniqueness:
- Structural Features: The combination of a chlorophenyl group, thiazole ring, and piperidine moiety is unique.
- Pharmacological Potential: Its specific interactions with molecular targets may offer distinct therapeutic benefits compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-14-4-2-1-3-12(14)11-15(21)19-13-5-8-20(9-6-13)16-18-7-10-22-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAXQPUVJZMUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Cl)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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